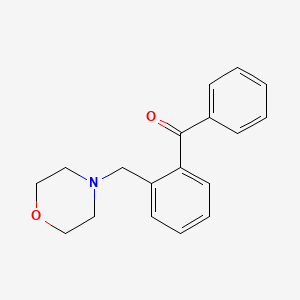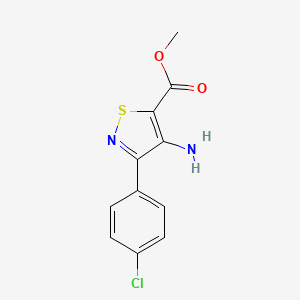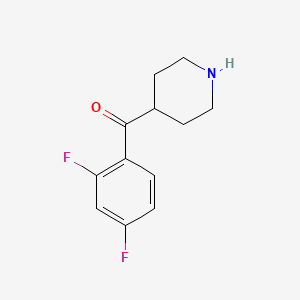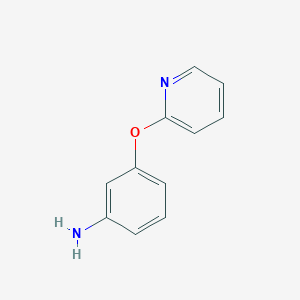
3-(Pirimidin-2-iloxi)anilina
Descripción general
Descripción
3-(Pyridin-2-yloxy)aniline is an organic compound with the molecular formula C11H10N2O It is characterized by the presence of a pyridine ring attached to an aniline moiety through an oxygen atom
Aplicaciones Científicas De Investigación
3-(Pyridin-2-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Safety and Hazards
“3-(Pyridin-2-yloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It may cause serious eye irritation and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
Mecanismo De Acción
Target of Action
3-(Pyridin-2-yloxy)aniline is a compound with potential biological activities Similar compounds, such as pyrimidinamine derivatives, have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Biochemical Pathways
Related compounds, such as pyrimidinamine derivatives, are known to affect various biochemical pathways, leading to antimicrobial, antiviral, antitumor, and antifibrotic effects .
Result of Action
Related compounds, such as certain pyrimidinamine derivatives, have been found to present better anti-fibrotic activities than some standard treatments .
Análisis Bioquímico
Biochemical Properties
3-(Pyridin-2-yloxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.
Cellular Effects
3-(Pyridin-2-yloxy)aniline affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, thereby reducing fibrosis . This inhibition is achieved through the downregulation of specific signaling pathways involved in collagen synthesis.
Molecular Mechanism
The molecular mechanism of 3-(Pyridin-2-yloxy)aniline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of collagen prolyl 4-hydroxylases, inhibiting their activity and thus reducing collagen synthesis . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in fibrosis and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyridin-2-yloxy)aniline change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that its inhibitory effects on collagen synthesis persist over time, although the degree of inhibition may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3-(Pyridin-2-yloxy)aniline vary with different dosages in animal models. At low doses, it effectively inhibits collagen synthesis without causing significant toxicity . At high doses, it may cause adverse effects such as cytotoxicity and oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent increase in its inhibitory activity up to a certain concentration, beyond which the effects plateau or become toxic.
Metabolic Pathways
3-(Pyridin-2-yloxy)aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells. The compound may also influence the activity of other metabolic enzymes, thereby altering the metabolic pathways in which it is involved.
Transport and Distribution
Within cells and tissues, 3-(Pyridin-2-yloxy)aniline is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, as it may preferentially accumulate in certain tissues or cellular compartments.
Subcellular Localization
The subcellular localization of 3-(Pyridin-2-yloxy)aniline is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with collagen prolyl 4-hydroxylases and other enzymes involved in collagen synthesis. This localization is essential for its inhibitory effects on collagen synthesis and other cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yloxy)aniline typically involves the reaction of 2-chloropyridine with aniline in the presence of a base. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom in 2-chloropyridine is replaced by the aniline group. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
In an industrial setting, the production of 3-(Pyridin-2-yloxy)aniline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts or phase-transfer agents can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-yloxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or aniline rings .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-3-yloxy)aniline
- 4-(Pyridin-3-yloxy)aniline
- N-(Pyridin-2-yl)amides
Uniqueness
3-(Pyridin-2-yloxy)aniline is unique due to the specific positioning of the pyridine ring and the aniline moiety, which can influence its reactivity and interactions with other molecules. This structural arrangement can result in different chemical and biological properties compared to similar compounds .
Propiedades
IUPAC Name |
3-pyridin-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMOPKXIBQKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522355 | |
| Record name | 3-[(Pyridin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86556-09-4 | |
| Record name | 3-[(Pyridin-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(pyridin-2-yloxy)aniline interact with its known biological target and what are the downstream effects?
A: Research indicates that 3-(pyridin-2-yloxy)aniline can act as a GPR119 agonist []. GPR119 is a G protein-coupled receptor primarily expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 stimulates the release of incretin hormones like GLP-1 and GIP, which play a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion. While the exact binding mode of 3-(pyridin-2-yloxy)aniline to GPR119 remains to be fully elucidated, its agonist activity suggests a potential role in developing novel therapies for type 2 diabetes.
Q2: What is known about the interaction of 3-(pyridin-2-yloxy)aniline with enzymes?
A: A study demonstrated that 3-(pyridin-2-yloxy)aniline can bind to 3-hydroxydecanoyl-Acyl Carrier Protein Dehydratase (FabA) from Pseudomonas aeruginosa []. FabA is a key enzyme involved in bacterial fatty acid biosynthesis. While the specific implications of this interaction are not fully explored in the study, it suggests that 3-(pyridin-2-yloxy)aniline, or its derivatives, could potentially be investigated for antibacterial activity by targeting FabA.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


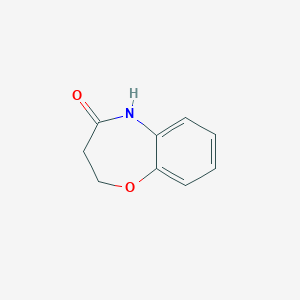
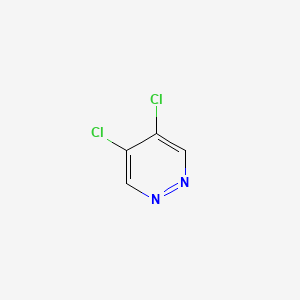
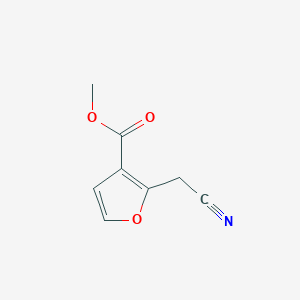
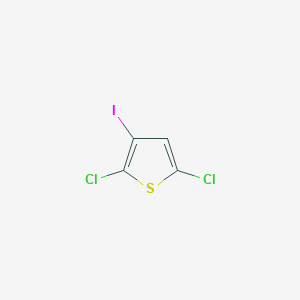
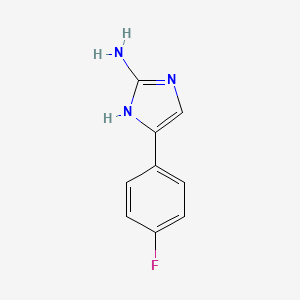
![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
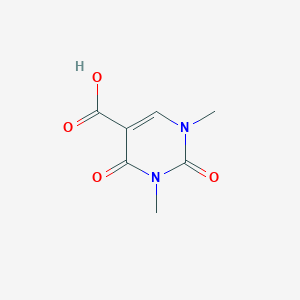
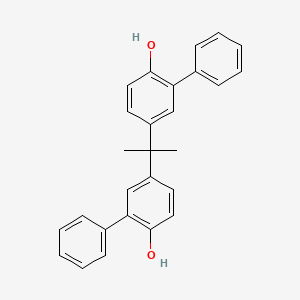
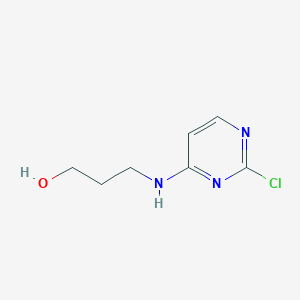
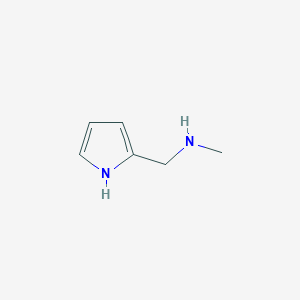
![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)
